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Cat. No.: B3426292 Get Quote

For Immediate Release

A comprehensive review of available toxicological data on Echinochrome A (Ech A), a

promising marine-derived compound, reveals a generally favorable safety profile, though

highlighting the need for further investigation in specific areas. This technical guide synthesizes

current knowledge on the acute, genotoxic, and developmental toxicity of Ech A, providing

researchers, scientists, and drug development professionals with a consolidated resource for

informed decision-making.

Key Toxicological Findings
Acute Toxicity
Experimental data indicates that Echinochrome A possesses a moderate to low acute toxicity

profile. An intraperitoneal (IP) administration study in outbred mice determined the median

lethal dose (LD50) to be 153.7 mg/kg, classifying it under toxicity class III.[1] In silico

predictions for oral administration show varying LD50 values depending on the tautomeric

form, with the predicted LD50 for the Ech-Q form being 487 mg/kg (toxicity class IV),

suggesting a lower toxicity via the oral route.[1]

Table 1: Acute Toxicity of Echinochrome A
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Test Type Species
Route of
Administrat
ion

LD50
Toxicity
Class

Source

Experimental Outbred Mice
Intraperitonea

l
153.7 mg/kg III [1]

In silico (Ech-

Q form)
- Oral 487 mg/kg IV [1]

In silico (Ech-

B form)
- Oral 16 mg/kg II [1]

Genotoxicity and Mutagenicity
A battery of genotoxicity and mutagenicity studies has been conducted on Histochrome®, a

drug substance containing Echinochrome A. These studies are crucial for assessing the

potential of a compound to cause genetic damage.

Ames Test: This bacterial reverse mutation assay is used to detect point mutations.

Chromosomal Aberration Test: This assay evaluates the potential of a substance to induce

structural changes in chromosomes in mammalian cells.

Dominant Lethal Mutation Assay: This in vivo assay in mice assesses the potential to cause

genetic damage in germ cells that can be passed on to offspring.

While the results of these studies are mentioned in the supplementary materials of a published

paper, the detailed quantitative data and specific protocols are not readily accessible in the

main body of the literature reviewed.[1] However, in silico predictions suggest that while

Echinochrome A itself may have mutagenic potential, its oxidative degradation products do

not exhibit mutagenic properties.[1]

Reproductive and Developmental Toxicity
A key study in pregnant Wistar rats investigated the teratogenic potential of Echinochrome A
administered orally. The findings indicate a dose-dependent effect on developmental outcomes.
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A high dose of 1 mg/kg resulted in significant teratogenic effects, including a decrease in the

number of embryos, as well as reduced uterine, placental, and fetal weight and length. This

dose was also associated with maternal toxicity, as evidenced by a significant increase in

serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline

phosphatase (ALP), urea, and uric acid.[2]

A low dose of 0.1 mg/kg did not produce any significant adverse effects on the measured

maternal or developmental parameters.[2]

These findings suggest a potential for developmental toxicity at higher doses, with a clear no-

observed-adverse-effect level (NOAEL) for teratogenicity in this study at 0.1 mg/kg/day. The

proposed mechanism for the observed teratogenicity at high doses is the induction of a

hypoglycemic condition in the pregnant rats.[2]

Table 2: Reproductive and Developmental Toxicity of Echinochrome A in Wistar Rats

Dose Level Route Key Findings
Maternal
Toxicity

Source

1 mg/kg/day Oral

Decreased

number of

embryos, uterine

weight, placental

weight, fetal

weight, and fetal

length.

Increased serum

AST, ALT, ALP,

urea, and uric

acid.

[2]

0.1 mg/kg/day Oral

No significant

adverse effects

observed.

No significant

changes in liver

or kidney

function markers.

[2]

Gaps in the Current Knowledge
Despite the available data, a comprehensive toxicological and safety profile of Echinochrome
A is not yet complete. Critical information that is currently lacking includes:
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Subchronic and Chronic Toxicity: There is a notable absence of data from repeated-dose oral

toxicity studies (e.g., 28-day or 90-day studies). Such studies are essential for identifying

potential target organs for toxicity and for establishing a No-Observed-Adverse-Effect Level

(NOAEL) for long-term exposure.

Carcinogenicity: No dedicated carcinogenicity bioassays have been reported, which is a

crucial aspect of the safety assessment for any new drug candidate.

Detailed Genotoxicity Data: While genotoxicity tests have been performed, the detailed

protocols and quantitative results are not publicly available, limiting a thorough evaluation.

Toxicokinetics: Comprehensive data on the absorption, distribution, metabolism, and

excretion (ADME) of Echinochrome A following oral administration would provide a better

understanding of its systemic exposure and potential for accumulation.

Safety Pharmacology: Dedicated safety pharmacology studies evaluating the effects of

Echinochrome A on the cardiovascular, respiratory, and central nervous systems are not

extensively reported.

Experimental Protocols: A Methodological Overview
While detailed protocols for all cited studies are not fully available, the following provides an

overview of the methodologies typically employed in the types of studies conducted for

Echinochrome A.

Acute Oral Toxicity Study (General Protocol)
A standard acute oral toxicity study, often following OECD Guideline 423, involves the

administration of the test substance at various dose levels to a group of rodents (typically rats

or mice). Key parameters of this protocol include:

Species: Wistar rats or ICR mice.

Administration: A single oral gavage of Echinochrome A dissolved or suspended in a

suitable vehicle.

Dose Levels: A range of doses to determine the dose at which mortality occurs.
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Observation Period: Typically 14 days, with close observation for clinical signs of toxicity,

body weight changes, and mortality.

Endpoint: Calculation of the LD50 value.

Pathology: Gross necropsy of all animals at the end of the study.

Ames Test (General Protocol)
The Ames test, or bacterial reverse mutation assay (following OECD Guideline 471), assesses

the mutagenic potential of a substance.
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Ames Test Experimental Workflow

In Vitro Chromosomal Aberration Assay (General
Protocol)
This assay (following OECD Guideline 473) evaluates the clastogenic potential of a test

substance in mammalian cells.
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Chromosomal Aberration Assay Workflow

Reproductive and Developmental Toxicity Study
(Teratogenicity) (Specific Protocol Details)
Based on the available study, the following protocol details for the teratogenicity assessment of

Echinochrome A in Wistar rats can be outlined:

Species: Pregnant Wistar rats.

Groups: Three groups (n=6 per group): Control, Low Dose (0.1 mg/kg Echinochrome A),

and High Dose (1 mg/kg Echinochrome A).

Administration: Oral administration of Echinochrome A.

Endpoints (Maternal): Serum levels of AST, ALT, ALP, urea, and uric acid.

Endpoints (Developmental): Number of embryos, uterine weight, body weight gain, placental

weight, embryo weight, and embryo length.

Signaling Pathways in Echinochrome A's Biological
Activity
While the precise signaling pathways involved in the toxic effects of Echinochrome A,

particularly its teratogenicity, are not fully elucidated, its therapeutic effects are known to be

mediated through various pathways. Understanding these may provide insights into its safety

profile.
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Antioxidant & Anti-inflammatory Effects

Cardioprotective Effects
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Signaling Pathways Modulated by Echinochrome A

Echinochrome A's antioxidant properties are central to its biological activity, leading to the

downregulation of inflammatory pathways such as NF-κB.[3] In the context of cardiotoxicity

induced by other agents, Echinochrome A has been shown to exert protective effects by

downregulating cell death signaling pathways like ERK/JNK and p38 MAPK.[3] The

hypoglycemic effect observed at high doses, which is suggested to be the mechanism behind

its teratogenicity, likely involves modulation of insulin-related signaling pathways, though this

requires further investigation.

Conclusion and Future Directions
Echinochrome A demonstrates a promising safety profile in terms of acute toxicity and

appears to be non-genotoxic based on in silico predictions, although experimental confirmation

is needed. The teratogenic potential at high doses in rats is a significant finding that warrants

careful consideration in dose selection for any potential clinical applications.

To build a complete and robust safety profile for Echinochrome A, future research should

prioritize:
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Conducting repeated-dose oral toxicity studies in rodents to determine the NOAEL for

subchronic exposure and to identify any target organs.

Performing a carcinogenicity bioassay to assess the long-term cancer risk.

Publishing the detailed results and protocols of the genotoxicity studies to allow for a

thorough and independent evaluation.

Investigating the specific signaling pathways involved in the observed teratogenic effects to

better understand the mechanism of developmental toxicity.

Conducting comprehensive safety pharmacology studies to evaluate the effects on vital

organ systems.

A thorough understanding of these aspects will be critical for the continued development of

Echinochrome A as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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